5-Isopropylbarbituric acid
Overview
Description
5-Isopropylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound known for its pharmacological and biological applications. The molecular formula of this compound is C7H10N2O3, and it has a molecular weight of 170.1659 g/mol . This compound is also known by other names such as 2,4,6 (1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)- .
Scientific Research Applications
5-Isopropylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Medicine: Derivatives of this compound are explored for their potential sedative and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. One common method is the reaction of isopropylmalonic acid with urea under acidic conditions to form the desired barbituric acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated barbituric acid derivatives .
Mechanism of Action
The mechanism of action of 5-Isopropylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABAA receptor, it potentiates the effect of GABA, leading to increased inhibitory neurotransmission. This results in sedative and anticonvulsant effects. Additionally, it may interact with other molecular targets such as the AMPA receptor, further modulating neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Aprobarbital: Another barbiturate derivative with similar pharmacological effects.
Uniqueness
5-Isopropylbarbituric acid is unique due to its specific isopropyl substitution at the 5-position of the pyrimidine ring. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other barbiturates .
Properties
IUPAC Name |
5-propan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)4-5(10)8-7(12)9-6(4)11/h3-4H,1-2H3,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPIGNBQTXNNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878949 | |
Record name | BARBITURIC ACID, 5-IPR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-69-7 | |
Record name | 5-(1-Methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7391-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isopropylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isopropylbarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BARBITURIC ACID, 5-IPR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isopropylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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